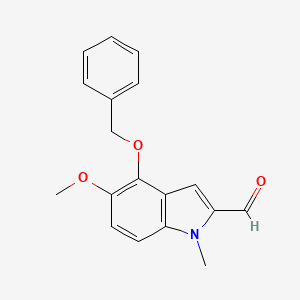
4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde is an organic compound belonging to the indole family. Indoles are heterocyclic aromatic organic compounds that play a significant role in various biological processes and are found in many natural products and pharmaceuticals. This compound is characterized by the presence of a benzyloxy group at the 4-position, a methoxy group at the 5-position, a methyl group at the 1-position, and an aldehyde group at the 2-position of the indole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, which is often a substituted indole derivative.
Functional Group Introduction: The benzyloxy and methoxy groups are introduced through nucleophilic substitution reactions.
Aldehyde Formation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, which involves the use of reagents like DMF (dimethylformamide) and POCl3 (phosphorus oxychloride).
Final Product Isolation: The final product is purified using techniques such as column chromatography and recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2 (hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, and halides
Major Products Formed
Oxidation: 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carboxylic acid
Reduction: 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-methanol
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The exact mechanism of action of 4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial activity. The pathways involved can include inhibition of enzyme activity, disruption of cell membrane integrity, and interference with cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(Benzyloxy)-2-hydroxybenzaldehyde
- 4-(Benzyloxy)-3-methoxybenzaldehyde
- 4-(Benzyloxy)phenol
Uniqueness
4-(Benzyloxy)-5-methoxy-1-methyl-1h-indole-2-carbaldehyde is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H17NO3 |
|---|---|
Molecular Weight |
295.3 g/mol |
IUPAC Name |
5-methoxy-1-methyl-4-phenylmethoxyindole-2-carbaldehyde |
InChI |
InChI=1S/C18H17NO3/c1-19-14(11-20)10-15-16(19)8-9-17(21-2)18(15)22-12-13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
InChI Key |
YRUWFVTYTKWRFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1C=O)C(=C(C=C2)OC)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















